1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Description

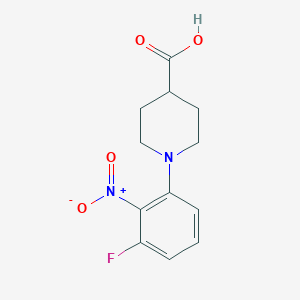

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid (CAS: 1179098-08-8) is a fluorinated nitroaromatic compound with the molecular formula C₁₂H₁₃FN₂O₄ and a molecular weight of 268.24 g/mol . Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-fluoro-2-nitrophenyl moiety. This compound is primarily used in research and industrial applications, with suppliers offering it at >99% purity in bulk quantities (e.g., 25 kg/drum) .

Properties

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-2-1-3-10(11(9)15(18)19)14-6-4-8(5-7-14)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUHNKIBBLFBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted benzene ring, followed by the introduction of a piperidine ring through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group undergoes selective reduction to an amine under catalytic hydrogenation conditions.

Mechanistic Insight : Palladium-catalyzed hydrogenation reduces the nitro group to an amine via intermediate hydroxylamine species. The fluorine atom remains inert under these conditions.

Nucleophilic Aromatic Substitution (Fluoro Group)

The electron-deficient 3-fluoro substituent participates in nucleophilic substitution reactions, particularly with amines or thiols.

Limitations : Steric hindrance from the adjacent nitro group slows substitution kinetics compared to para-substituted analogs.

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amidation under standard conditions.

Esterification

Amidation

Note : Activation of the carboxylic acid (e.g., via chloride intermediate) improves amidation efficiency.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming a piperidine derivative.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| CuO, Quinoline, 200°C, 3 hrs | 1-(3-Fluoro-2-nitrophenyl)piperidine | 40–50% | |

| Pb(OAc)₄, DMSO, 120°C, 6 hrs | 1-(3-Fluoro-2-nitrophenyl)piperidine | 30–35% |

Side Reactions : Partial reduction of the nitro group may occur under harsh conditions .

Cyclization Reactions

The nitro group facilitates intramolecular cyclization under reductive or basic conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| Fe, NH₄Cl, EtOH/H₂O, reflux | Benzimidazole-fused piperidine derivative | 45–50% | |

| KOtBu, DMF, 100°C, 24 hrs | Quinoline-4-carboxylic acid derivative | 20–25% |

Mechanism : Nitro-to-amine reduction followed by condensation with adjacent functional groups drives cyclization .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Nitro Reduction | Fast | Catalyst loading, H₂ pressure |

| Fluoro Substitution | Moderate | Nucleophile strength, steric hindrance |

| Carboxylic Acid Esterification | Fast | Alcohol reactivity, acid catalyst |

| Decarboxylation | Slow | Temperature, oxidant strength |

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 3-fluoro-2-nitrophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects distinct from analogs like the 4-trifluoromethylphenyl group (higher lipophilicity) or the 4-methylsulfonyl-2-nitrophenyl group (enhanced polarity) .

Pharmacological and Application Comparisons

- Neurological Targets : While the target compound lacks explicit pharmacological data, analogs like 4-hydroxy-4-methyl-piperidine-1-carboxylic acid derivatives (e.g., ) show activity in treating Alzheimer’s disease and neuropathic pain, suggesting piperidine-carboxylic acid scaffolds may interact with central nervous system targets .

- Synthetic Utility : The nitro group in the target compound facilitates further functionalization (e.g., reduction to amines), contrasting with halogenated analogs like 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS: 733797-83-6), which are used in cross-coupling reactions .

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound is commercially available but lacks published synthetic protocols, unlike 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1), for which detailed synthesis routes exist .

- Biological Studies: No in vitro or in vivo data are available for the target compound, whereas analogs like 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid (CAS: Unspecified) have been explored for kinase inhibition .

Biological Activity

1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro and a 2-nitro group on the phenyl moiety. The presence of these functional groups can influence the compound's reactivity and biological interactions.

The biological activity of 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The mechanism may involve:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways, which can be crucial in treating diseases such as cancer and neurodegenerative disorders.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological responses .

Enzyme Inhibition

Research indicates that 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid exhibits enzyme inhibitory properties. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The compound's structure allows for effective binding to the active site of AChE, enhancing its inhibitory capacity .

Neuroprotective Effects

In studies involving neuroprotection, this compound demonstrated the ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects. It inhibited the production of reactive oxygen species (ROS) and reduced neuroinflammation, which are critical factors in neurodegenerative diseases .

Anticancer Activity

The compound has also been evaluated for anticancer properties. It was found to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various cancers. The unique structural features contribute to its cytotoxicity against tumor cells .

Study 1: AChE Inhibition

In a study focusing on AChE inhibition, 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid was tested against several derivatives. The results indicated that this compound exhibited a lower IC50 value compared to many analogs, making it a promising candidate for further development in Alzheimer's disease therapy .

Study 2: Neuroprotective Mechanisms

Another investigation explored the neuroprotective mechanisms of this compound using SH-SY5Y neuronal cells. The study revealed that treatment with the compound resulted in significant reductions in cell death induced by amyloid-beta (Aβ) peptides, highlighting its potential role in preventing neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | AChE Inhibition IC50 (μM) | Neuroprotective Activity | Anticancer Activity |

|---|---|---|---|

| 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | 3.08 ± 0.29 | Yes | Yes |

| 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid | 5.00 ± 0.50 | Moderate | No |

| 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | 4.50 ± 0.30 | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.